molecular formula C5H3Br2N B144722 2,6-Dibromopyridine CAS No. 626-05-1

2,6-Dibromopyridine

Cat. No. B144722
CAS RN: 626-05-1
M. Wt: 236.89 g/mol
InChI Key: FEYDZHNIIMENOB-UHFFFAOYSA-N
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Description

2,6-Dibromopyridine is a brominated derivative of pyridine, a heterocyclic aromatic compound with a structure similar to benzene, but with one CH group replaced by a nitrogen atom. The presence of two bromine atoms at the 2 and 6 positions of the pyridine ring makes it a versatile intermediate in organic synthesis, particularly in the preparation of ligands, pharmaceuticals, and chemical intermediates.

Synthesis Analysis

The synthesis of 2,6-dibromopyridine derivatives has been explored in various studies. An efficient route to 2,6-dibromo-4-(hexoxymethyl)pyridine from citrazinic acid has been reported, with an overall yield of 44%, and its subsequent conversion to a bipyridine derivative through oxidative coupling . Another study describes a practical and efficient copper-catalyzed C–N bond-forming reaction between 2,6-dibromopyridine and a range of amines, allowing for the selective synthesis of 6-substituted 2-bromopyridine compounds . Additionally, a method for preparing 2,6-bis(3-methyl-1-H-pyrazol-1-yl)-4-bromopyridine using nucleophilic substitution and diazotization-sandmeyer reaction has been developed .

Molecular Structure Analysis

The molecular structure of 2,6-dibromopyridine derivatives has been studied using various spectroscopic techniques. For instance, structurally rigid analogues of 2,6-distyrylpyridine were synthesized, and their molecular geometry in solutions was investigated by 1H-NMR, electronic absorption, and fluorescence spectrometry . These studies help in understanding the electronic configuration and the potential for π-electronic conjugation in the molecules.

Chemical Reactions Analysis

2,6-Dibromopyridine is reactive and can undergo various chemical transformations. The bromination of 2,6-dibromopyridine in the gaseous phase leads to the formation of 2,4,6-tribromopyridine and 2,3,4,6-tetrabromopyridine . Another study shows that 2-hydroxy-6-bromopyridine can be formed by the acid hydrolysis of 2,6-dibromopyridine using concentrated aqueous solutions of different acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dibromopyridine derivatives are influenced by the substituents on the pyridine ring. For example, the synthesized structurally rigid distyrylpyridine derivatives are characterized by high fluorescence quantum yields in solutions, and their electronic absorption spectra demonstrate low sensitivity to the nature of the substituents . The reactivity of bromine atoms in brominated pyridines is also a significant aspect of their chemical properties, as demonstrated by the formation of hydroxylated products under certain conditions .

Scientific Research Applications

Synthesis of Bioactive Compounds

2,6-Dibromopyridine is utilized in the synthesis of 2-aminopyridines, compounds with significant biological and chemical importance. The reaction between 2,6-dibromopyridine and various amines yields 6-bromopyridine-2-amines, which are further used in C-C cross-coupling reactions. These reactions are crucial for producing bioactive natural products and medicinally important compounds (Bolliger, Oberholzer, & Frech, 2011).

Chemical Transformations

2,6-Dibromopyridine undergoes various chemical transformations, including acid hydrolysis with different acids, resulting in compounds like 2-hydroxy-6-bromopyridine. These transformations are essential for the preparation of other pyridine derivatives (Wibaut, Haayman, & Dijk, 2010).

Catalysis and Arylation

This compound is involved in selective palladium-catalyzed arylation using N-heterocyclic carbene ligands. It is significant in the preparation of 2,6-disubstituted and variously substituted pyridines, useful for organic and medicinal chemists (Prajapati, Schulzke, Kindermann, & Kapdi, 2015).

Amination Reactions

2,6-Dibromopyridine is also a key player in amination reactions. These reactions are vital for synthesizing a wide range of halogenated anilines and play a role in the production of high-molecular-weight byproducts in solvent-free thermal conversions (Waldvogel, Faust, Barkmann, Fröhlich, & Wolff, 2009).

C-N Bond-Forming Reactions

Efficient protocols for the synthesis of 6-substituted 2-bromopyridine compounds have been developed using 2,6-dibromopyridine in copper-catalyzed C-N bond-forming reactions. This protocol is crucial for the controlled selectivity of the pyridine bromine atom in the C-N cross-coupling reaction (Wang, Liu, Dai, & Hu, 2014).

Synthesis of Tissue Factor VIIa Inhibitors

2,6-Dibromopyridine is used in the multi-step synthesis of 2-pyridones, which are potential tissue factor VIIa inhibitors. These compounds are tested in serine protease enzyme assays, highlighting their biological activity (Parlow & South, 2003).

Coordination Chemistry

It plays a role in the synthesis of ligands like 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which are used in coordination chemistry. These derivatives are significant in forming luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Synthesis of Pyridine Sulfonamides

2,6-Dibromopyridine is fundamental in the synthesis of pyridine sulfonamides. The transformation of 2,6-dibromopyridine to 6-bromopyridine-2-sulfonamide, followed by amidation, is a crucial step in the synthesis of various pyridine sulfonamides (Emura, Yoshino, Tachibana, Shiraishi, Honma, Mizutani, & Muraoka, 2011).

Safety And Hazards

2,6-Dibromopyridine is fatal if swallowed and if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful to aquatic life with long-lasting effects .

Future Directions

While specific future directions for 2,6-Dibromopyridine were not found in the search results, it is noted that 2,6-Dibromopyridine is used in the formation of macrocycles containing the terpyridine moiety , suggesting potential applications in the development of new macrocyclic compounds.

properties

IUPAC Name

2,6-dibromopyridine
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InChI

InChI=1S/C5H3Br2N/c6-4-2-1-3-5(7)8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYDZHNIIMENOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211642
Record name Pyridine, 2,6-dibromo-
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Molecular Weight

236.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,6-Dibromopyridine

CAS RN

626-05-1
Record name 2,6-Dibromopyridine
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Record name 2,6-Dibromopyridine
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Record name 2,6-Dibromopyridine
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Record name Pyridine, 2,6-dibromo-
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Record name 2,6-dibromopyridine
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Record name 2,6-DIBROMOPYRIDINE
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Synthesis routes and methods

Procedure details

To a mixture of 600 mg (2.5 mmol) of 2,6-dibromopyridine in 15 mL of toluene was added a mixture of 150 mg (1.27 mmol) of phenylboronic acid in 5 mL of methanol, 86 mg (0.075 mmol) of Pd(PPh3)4 and 15 mL of 2 M Na2CO3. The mixture was refluxed overnight, cooled, extracted with ethyl acetate, dried and 2-bromo-6-phenylpyridine isolated chromatographically from unreacted 2,6-dibromopyridine and 2,6-diphenylpyridine.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
86 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,240
Citations
L Wang, N Liu, B Dai, H Hu - European Journal of Organic …, 2014 - Wiley Online Library
A practical and efficient protocol for the syntheses of 6‐substituted 2‐bromopyridine compounds has been developed by using a selective copper‐catalyzed C–N bond‐forming reaction …
D Cai, DL Hughes, TR Verhoeven - Tetrahedron Letters, 1996 - Elsevier
Mono-lithiation of 2,6-dibromopyridine by n-BuLi is complicated by deprotonation of the pyridine ring by the resulting mono-lithium species. This problem can be eliminated by a reverse …
Number of citations: 117 www.sciencedirect.com
D Prajapati, C Schulzke, MK Kindermann, AR Kapdi - RSC Advances, 2015 - pubs.rsc.org
A selective palladium-catalysed arylation of 2,6-dibromopyridine has been developed by employing N-heterocyclic carbene ligands. Selective mono-arylation was performed in water/…
Number of citations: 24 pubs.rsc.org
M Nettekoven, C Jenny - Organic process research & development, 2003 - ACS Publications
A novel, safer, and efficient synthetic route to 2,6-diamino-4-bromopyridine has been developed. In discovery research a five-step synthesis afforded 2,6-diamino-4-bromopyridine in 56…
Number of citations: 32 pubs.acs.org
SF Haddad, MA AlDamen, RH Al-Far - … Crystallographica Section E …, 2004 - scripts.iucr.org
In the title compound, C5H5Br2N2+·Br−·0.5H2O, 3-amino-2,6-dibromopyridine is protonated on the amine N atom and this cation is planar, excluding the H atoms attached to N. The …
Number of citations: 4 scripts.iucr.org
MAVR da Silva, MAR Matos, LMPF Amaral - The Journal of Chemical …, 1997 - Elsevier
The standard (p=0.1 MPa) molar enthalpies of combustion, Δ c H m for liquid 2- and 3-bromopyridine and for crystalline 2,5- and 2,6- dibromopyridine were determined atT=298.15 K …
Number of citations: 18 www.sciencedirect.com
JP Wibaut, AF Bickel - … des Travaux Chimiques des Pays‐Bas, 1939 - Wiley Online Library
The bromination of 2,6‐dibromopyridine in the gaseous phase and in the presence of pumice as a contact substance has been reinvestigated in the temperature range of 500‐580; …
Number of citations: 4 onlinelibrary.wiley.com
CM Amb, SC Rasmussen - The Journal of Organic Chemistry, 2006 - ACS Publications
Although brominated bipyridines and terpyridines are highly desirable synthetic building blocks for both ligand design and macro- or supramolecular applications, few such synthetic …
Number of citations: 36 pubs.acs.org
JE Parks, BE Wagner, RH Holm - Journal of organometallic chemistry, 1973 - Elsevier
New 2,6-disubstituted pyridine derivatives have been synthesized employing 6-bromo-2-lithiopyridine as an intermediate. Subsequent replacement of the 6-bromine can be effected by …
Number of citations: 252 www.sciencedirect.com
HJ Den Hertog, JP Wibaut - Recueil des Travaux Chimiques …, 1936 - Wiley Online Library
… As 2-bromopyridine and 2 : 6-dibromopyridine may iiow be obtained according to Den Hertog and Wibaut 13) in excellent yields by the bromination of pyridine at 500", we have …
Number of citations: 32 onlinelibrary.wiley.com

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